1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride
Overview
Description
“1-(4-Chloro-pyridin-2-YL)-piperazine dihydrochloride” is a chemical compound with the molecular formula C8H13Cl3N2 and a molecular weight of 243.5631 . It is closely related to “1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride” and "(4-Chloro-pyridin-2-yl)-methanol" .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the related compound “(4-Chloro-pyridin-2-yl)-methanol” has the SMILES string “OCc1cc (Cl)ccn1” and the InChI key "UEAIOHHGRGSGGJ-UHFFFAOYSA-N" . These representations provide a way to visualize the compound’s structure and can be used in various chemical databases to retrieve more information.Scientific Research Applications
HIV-1 Protease Inhibitor Metabolism
- Metabolic studies of L-735,524, a potent HIV-1 protease inhibitor, revealed major pathways involving glucuronidation, N-oxidation, and hydroxylation, indicating a complex metabolic profile in humans. These pathways are crucial for understanding drug efficacy and safety (Balani et al., 1995).
Antidepressant and Antianxiety Applications
- Investigation into 5-HT(1A) receptors, implicated in anxiety and depression, highlighted the significance of receptor occupancy by novel antagonists, suggesting potential therapeutic applications in mood disorders (Rabiner et al., 2002).
B-Cell Lymphoma-2 Inhibitor Pharmacokinetics
- Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes extensive hepatic metabolism, with significant implications for its use in treating hematologic malignancies. The study detailed the metabolic pathways and the disposition of venetoclax in humans (Liu et al., 2017).
Metabolite Contribution to Drug Efficacy
- The metabolism of buspirone into 1-(2-pyrimidinyl)-piperazine (PmP) in both rats and humans was found to potentially contribute to the central effects of the parent drug, emphasizing the importance of metabolites in drug action (Caccia et al., 1986).
Antiallergic Drug Safety and Performance
- Picumast dihydrochloride, an antiallergic drug, showed no significant or clinically relevant effects on safety-related performance, indicating its potential for use without impairing cognitive or motor functions (Herberg, 1989).
properties
IUPAC Name |
1-(4-chloropyridin-2-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDRXEBHTTXSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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